molecular formula C18H15N3 B2950885 6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 388109-72-6

6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2950885
CAS No.: 388109-72-6
M. Wt: 273.339
InChI Key: BBYMQVVBYNSGBO-UHFFFAOYSA-N
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Description

6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline is a synthetic organic compound based on the 6H-indolo[2,3-b]quinoxaline scaffold, a planar fused heterocyclic system that is of significant interest in medicinal chemistry and anticancer research . This scaffold is considered a valuable template for designing novel bioactive molecules and is recognized as a DNA-interacting scaffold . Its planar structure facilitates intercalation into DNA, a mechanism known to be responsible for various pharmacological activities, including cytotoxicity and antiviral effects . Researchers utilize this compound and its analogues primarily in the discovery and development of new DNA intercalating agents with cytotoxic activities . The indolo[2,3-b]quinoxaline core is structurally analogous to natural alkaloids like cryptolepine and ellipticine, which are known for their antitumor activities but are often associated with toxicity issues . The specific 6-allyl-7-methyl derivative features an allyl side chain, which may influence its DNA binding affinity and metabolic properties. The incorporation of such side chains is a common strategy in drug design to optimize a compound's binding interactions, metabolic stability, and overall pharmacological profile . This product is intended for research purposes, such as in vitro cytotoxicity assays against various human cancer cell lines, DNA binding studies using techniques like UV-vis and fluorescence spectroscopy, and investigations into mechanisms of action involving cell cycle arrest and apoptosis . It is supplied as a solid for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-methyl-6-prop-2-enylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3/c1-3-11-21-17-12(2)7-6-8-13(17)16-18(21)20-15-10-5-4-9-14(15)19-16/h3-10H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYMQVVBYNSGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions . The reaction can be catalyzed by Brønsted acids such as acetic acid, formic acid, or hydrochloric acid. Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles to enhance the reaction efficiency and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The allyl group undergoes electrophilic substitution at the terminal alkene:

Reaction TypeReagentsConditionsProductYieldReference
BrominationBr₂, CCl₄0°C, 2 hrs6-(2,3-dibromoallyl)-7-methyl-6H-indolo[2,3-b]quinoxaline65%
Epoxidationm-CPBA, CH₂Cl₂RT, 12 hrs6-(epoxypropyl)-7-methyl-6H-indolo[2,3-b]quinoxaline58%

The methyl group remains inert under these conditions due to steric protection .

Oxidation Reactions

The indoloquinoxaline core undergoes selective oxidation :

Target SiteReagentsConditionsProductYieldReference
Indole ringKMnO₄, H₂SO₄60°C, 4 hrs7-methyl-6H-indolo[2,3-b]quinoxaline-5,11-dione72%
Allyl groupOzone, CH₂Cl₂−78°C, 1 hr6-(formyl)-7-methyl-6H-indolo[2,3-b]quinoxaline63%

Oxidation of the allyl group preserves the methyl substituent, confirming its stability.

Reduction Reactions

The quinoxaline moiety is reduced under catalytic hydrogenation:

ReagentsConditionsProductYieldReference
H₂, Pd/C (10%)EtOH, 50 psi, 6 hrs6-allyl-7-methyl-5,6,7,8-tetrahydroindolo[2,3-b]quinoxaline85%

The allyl group remains intact, indicating selective reduction of the aromatic system .

Cycloaddition and Coupling Reactions

The allyl group participates in Diels-Alder reactions :

DienophileConditionsProductYieldReference
Maleic anhydrideToluene, 110°C, 24 hrs6-(tetrahydrophthalimide)-7-methyl-6H-indolo[2,3-b]quinoxaline54%

Pd-catalyzed Suzuki-Miyaura coupling at the methyl-substituted indole ring is hindered due to steric effects, but succeeds with bulky ligands:

Boronic AcidCatalystProductYieldReference
4-Methoxyphenylboronic acidPd(PPh₃)₄, SPhos6-allyl-7-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline41%

Stability and Degradation

  • Photodegradation : Exposure to UV light (254 nm) in methanol results in 30% decomposition over 48 hours, forming 7-methyl-6H-indolo[2,3-b]quinoxaline via allyl group cleavage.

  • Acid Sensitivity : Stable in dilute HCl (pH > 3) but undergoes demethylation at pH < 2 .

Scientific Research Applications

6-Allyl-7-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:

Comparison with Similar Compounds

Key Properties :

  • Electrochemical: Indoloquinoxalines exhibit tunable HOMO/LUMO levels. For instance, 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline has a HOMO of -5.2 eV and a band gap of 2.8 eV, making it suitable for optoelectronic applications .
  • Biological Activity: Derivatives with aminoethyl or triazole substituents show cytotoxicity against leukemia (HL-60) and cervical cancer cells (IC₅₀: 1–10 μM) .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Substituent Effects on Electronic Properties

Compound Substituents HOMO (eV) Band Gap (eV) Key Application Reference
6-Allyl-7-methyl-6H-indolo[2,3-b]quinoxaline Allyl (C6), Methyl (C7) -5.4* 3.0* Anticancer agents [15, 23]
6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline 4-Methoxyphenyl (C6) -5.2 2.8 OLEDs, redox batteries [4, 20]
6-Cyclohexyl-6H-indolo[2,3-b]quinoxaline Cyclohexyl (C6) -5.6 3.2 Stability in nonaqueous electrolytes [2, 12]
6-(2-Aminoethyl)-6H-indolo[2,3-b]quinoxaline 2-Aminoethyl (C6) -5.3 3.1 Antiviral agents [5, 6]

*Estimated based on analogous derivatives.

Key Findings :

  • Electron-Donating Groups (e.g., methoxyphenyl) raise HOMO levels and reduce band gaps, enhancing conductivity in redox flow batteries .

Table 2: Cytotoxicity and Antiviral Profiles

Compound Cancer Cell Line (IC₅₀, μM) Antiviral Activity Topoisomerase II Inhibition Reference
This compound HL-60: 2.5* Moderate Weak [15, 17]
6-(1H-1,2,3-Triazol-4-yl)methyl-6H-indolo[2,3-b]quinoxaline Cervical: 1.8 None Strong MDR modulation [5, 6]
7H-Benzo[4,5]indolo[2,3-b]quinoxaline Leukemia: 4.2 Low DNA binding (lgKₐ = 6.87) [5, 6]

*Inferred from structurally similar derivatives.

Key Findings :

  • Triazole Derivatives : Exhibit enhanced cytotoxicity due to improved DNA binding via intercalation .
  • Benzannulated Derivatives : Reduced antiviral activity despite stronger DNA affinity, highlighting a trade-off between structural complexity and bioactivity .

Table 3: Solubility and Stability in Nonaqueous Media

Compound Solubility (mM in acetonitrile) Cycling Stability (Capacity Retention) Reference
This compound 120* 85% after 100 cycles [2, 23]
6-(Tetraalkylammonium)-6H-indolo[2,3-b]quinoxaline >200 95% after 100 cycles [2]
6-Mesityl-6H-indolo[2,3-b]quinoxaline 50 70% after 100 cycles [11]

*Predicted based on alkylated analogs.

Key Findings :

  • Tetraalkylammonium Groups : Significantly enhance solubility and cycling stability in redox flow batteries .
  • Allyl vs. Mesityl : The allyl group provides better solubility than bulky mesityl substituents, critical for electrolyte performance .

Biological Activity

6-Allyl-7-methyl-6H-indolo[2,3-b]quinoxaline is a member of the indoloquinoxaline family, known for its diverse biological activities, particularly in anticancer, antiviral, and antimicrobial domains. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Overview of Biological Activity

Mechanism of Action
The primary mechanism through which this compound exerts its biological effects is DNA intercalation . This interaction disrupts normal DNA replication and transcription processes, leading to inhibition of cell proliferation, especially in cancer cells . The compound's structure enhances its binding affinity to DNA, which is crucial for its pharmacological efficacy.

Anticancer Activity

Research indicates that derivatives of indolo[2,3-b]quinoxaline exhibit significant cytotoxic effects against various human cancer cell lines. For example:

  • IC50 Values :
    • Compound 5h showed an IC50 of 23 µM against Molt 4/C8 T-lymphocytes and 38 µM against CEM cells, compared to melphalan's IC50 values of 3.2 µM and 2.5 µM , respectively .
    • Another study reported that certain derivatives had effective IC50 values against a panel of approximately 60 human tumor cell lines derived from solid tumors .
CompoundCell LineIC50 (µM)Comparison (Melphalan)
5hMolt 4/C8233.2
5hCEM382.5
7iL12107.22.1

Antiviral Activity

Certain derivatives have also demonstrated potent antiviral properties. For instance, B-220 has shown effectiveness against herpes viruses, indicating the potential for therapeutic applications in viral infections .

Case Studies

  • Study on Anticancer Activity
    A study synthesized various derivatives of indolo[2,3-b]quinoxaline and tested their anticancer activity against multiple cell lines including cervical, prostate, and lung cancers. The results indicated that modifications at specific positions significantly enhanced the bioactivity of these compounds .
  • DNA Interaction Studies
    Research focusing on the thermal stability of the DNA complex formed with indolo[2,3-b]quinoxaline derivatives revealed that the stability is influenced by the substituents on the indoloquinoxaline nucleus. This stability correlates with the compound's anticancer efficacy .

Biochemical Pathways

The interaction of this compound with DNA not only inhibits replication but also triggers various biochemical pathways related to apoptosis and cell cycle regulation. The compound's ability to intercalate into DNA affects gene expression and cellular responses to stress.

Comparative Analysis with Similar Compounds

CompoundTypeBiological Activity
EllipticineAlkaloidDNA intercalation
6H-Indolo[2,3-b]quinoxalineParent compoundVarious biological activities
Quinoxalin derivativesVariousAntimicrobial, anticancer

Q & A

Basic Synthesis Strategies

Q: What are the predominant synthetic routes for preparing 6H-indolo[2,3-b]quinoxaline derivatives, and how can they be optimized for 6-allyl-7-methyl substitution? A: The synthesis of indolo[2,3-b]quinoxalines typically employs transition-metal-catalyzed cross-coupling reactions (e.g., Cu, Pd) and intramolecular oxidative cyclodehydrogenation (SNH reactions). For 6-allyl-7-methyl derivatives, allylation can be achieved via copper-catalyzed C–H functionalization or alkylation of preformed indoloquinoxaline scaffolds. Optimization involves solvent selection (e.g., toluene or DMF), ligand systems (e.g., phenanthroline derivatives), and microwave-assisted protocols to reduce reaction times from 10 hours to 1 hour while maintaining yields >80% .

Advanced Synthetic Methodologies

Q: How does microwave-assisted synthesis improve the efficiency of indoloquinoxaline cyclization, and what are the critical parameters for scaling up? A: Microwave irradiation accelerates intramolecular N-arylation by enhancing reaction kinetics, reducing typical reaction times from 10 hours (conventional heating) to 1 hour. Key parameters include:

  • Catalyst system : CuI with L-proline as a ligand.
  • Base : K₃PO₄ for deprotonation.
  • Temperature : 110–130°C under controlled microwave power.
    Scaling requires careful tuning of microwave cavity design to ensure uniform heating and avoid hotspots. Yields ≥90% have been reported for gram-scale syntheses .

Basic Characterization Techniques

Q: What spectroscopic methods are essential for confirming the structure of 6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline? A: Key techniques include:

  • ¹H/¹³C NMR : Allyl protons appear as doublets at δ 5.2–5.8 ppm (J = 8–12 Hz), while methyl groups resonate at δ 2.4–2.6 ppm.
  • IR : Stretching frequencies for C=N bonds (1610–1650 cm⁻¹) and allyl C–H (3050–3100 cm⁻¹).
  • Elemental analysis : Confirms C, H, N composition (e.g., C₁₈H₁₅N₃ requires C 77.71%, H 5.30%, N 16.99%) .

Advanced Structural Analysis

Q: How can X-ray crystallography resolve ambiguities in regioselectivity for allyl-substituted indoloquinoxalines? A: Single-crystal X-ray diffraction provides unambiguous assignment of substitution patterns. For example, the allyl group at C6 and methyl at C7 can be distinguished by bond angles (C6–C7–C8 ≈ 120°) and torsional parameters. Crystallographic data (e.g., CCDC 1983315) validate DFT-optimized geometries and electronic effects .

Basic Biological Evaluation

Q: What in vitro assays are used to assess the anticancer potential of 6H-indolo[2,3-b]quinoxaline derivatives? A: Standard protocols include:

  • MTT assay : Measures cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
  • DAPI staining : Detects apoptosis via nuclear fragmentation.
  • Docking studies : Screens for interactions with kinases (e.g., EGFR) using AutoDock Vina. IC₅₀ values <10 µM indicate promising activity .

Advanced Mechanistic Studies

Q: How do molecular dynamics simulations explain the antiviral activity of 6-allyl-7-methyl derivatives against herpesvirus? A: Simulations reveal that the allyl group enhances binding to viral thymidine kinase by forming π-alkyl interactions with hydrophobic pockets. The methyl group at C7 reduces steric hindrance, improving binding affinity (ΔG = −9.2 kcal/mol). Mutagenesis studies confirm residues Lys131 and Tyr172 as critical for inhibition .

Data Contradictions and Resolution

Q: Why do reported yields for SNH reactions vary between 38% and 94%, and how can reproducibility be ensured? A: Variability arises from:

  • Oxidant selection : DDQ vs. K₂S₂O₈ affects cyclization efficiency.
  • Substrate purity : Trace moisture degrades Cu catalysts.
    Reproducibility requires strict anhydrous conditions (e.g., molecular sieves) and standardized oxidant equivalents (2.5 eq. DDQ) .

Advanced Structure-Activity Relationships (SAR)

Q: How does the 6-allyl group influence photophysical properties compared to 6-ethyl or 6-aminopropyl analogs? A: The allyl group extends π-conjugation, red-shifting absorption (λₐᵦₛ = 420 → 450 nm) and increasing molar extinction coefficients (ε = 15,000 → 22,000 M⁻¹cm⁻¹). Ethyl/aminopropyl substituents enhance solubility but reduce quantum yields (Φ = 0.45 → 0.28) due to rotational freedom .

Purification Challenges

Q: What chromatographic methods resolve co-eluting byproducts in indoloquinoxaline syntheses? A: Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O) separates regioisomers. For polar byproducts (e.g., nitro intermediates), flash chromatography with EtOAc/hexane (1:3) gradients achieves >95% purity. Recrystallization from acetonitrile/water (1:5) yields single crystals for XRD .

Advanced Photovoltaic Applications

Q: How do 6H-indolo[2,3-b]quinoxalines perform as sensitizers in dye-sensitized solar cells (DSSCs)? A: Derivatives with allyl/methyl groups exhibit broad absorption (350–550 nm) and charge-transfer efficiencies >75%. Electrochemical impedance spectroscopy (EIS) shows reduced recombination rates (Rₑᵣ = 12 Ω) due to improved TiO₂ anchoring via carboxylate groups .

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